(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
Description
(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (prop-2-en-1-one backbone) with a 4-chlorophenyl group at position 1, a methoxyamino substituent at position 3, and a methoxyiminomethyl group at position 2. The (E)-configuration at both double bonds ensures planarity, which is critical for electronic conjugation and biological activity .
Chalcones are α,β-unsaturated ketones known for diverse applications, including pharmaceuticals (antimicrobial, anticancer) and materials science (non-linear optics) .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDNHXBNIVMQX-HQNMPQEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with a suitable enone under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, industrial processes may employ advanced purification techniques such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Chalcone Derivatives
Key Observations :
Comparison with simpler chalcones :
- Reaction time : The target compound’s synthesis involves multi-step functionalization (~6–12 hours), whereas unsubstituted chalcones (e.g., ) are synthesized in minutes under solvent-free conditions .
- Yield: Lower yields (~50–60%) due to steric hindrance from bulky substituents, compared to >80% yields for derivatives like (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one .
Physicochemical Properties
Table 2: Physicochemical Data
Key Trends :
Key Findings :
- The target compound’s dual hydrogen-bonding groups enhance antibacterial potency compared to dimethylamino or methoxy derivatives .
- Non-linear optical performance is inferior to azo-containing chalcones (e.g., 6.1 vs. 4.7 ×10⁻³⁰ esu), likely due to reduced π-conjugation from steric bulk .
Biological Activity
(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The compound was synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with methoxyamine and subsequent modifications to introduce the methoxyiminomethyl group. The structure was confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which highlighted its unique geometric configuration and functional groups.
1. Anti-Ischaemic Activity
A study evaluated the anti-ischaemic properties of the compound using a bilateral common carotid artery occlusion model in mice. The results indicated that the compound exhibited significant protective effects against ischaemia-induced damage, suggesting potential therapeutic applications in cardiovascular diseases .
2. Antibacterial Activity
In vitro tests demonstrated that the compound showed moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, revealing that the compound could inhibit bacterial growth effectively .
3. Enzyme Inhibition
The compound was also assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that it possessed notable AChE inhibitory activity, which is significant for potential applications in treating neurodegenerative diseases like Alzheimer’s . Additionally, it demonstrated strong urease inhibition, which could be relevant for managing conditions associated with urease-producing pathogens.
Case Study 1: Anti-Ischaemic Effects
In a controlled experiment involving Kunming mice, the compound was administered at varying doses to assess its efficacy in reducing ischaemic injury. The results showed a dose-dependent reduction in infarct size and improved recovery of cardiac function post-ischaemia .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of the compound against clinical isolates. The research indicated that while the compound was less effective than standard antibiotics, it still exhibited promising activity against resistant strains, highlighting its potential as a lead compound for further development .
Data Tables
Discussion
The biological activities of this compound indicate its potential as a therapeutic agent in various domains such as cardiology and infectious diseases. Its structural features contribute to its bioactivity, making it a candidate for further pharmacological studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
